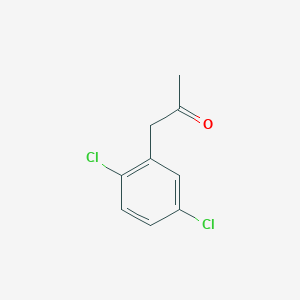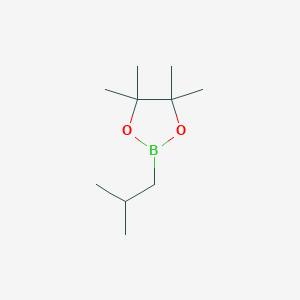
4-Cyano-3-fluorophenyl 4-ethylbenzoate
描述
4-Cyano-3-fluorophenyl 4-ethylbenzoate is a chemical compound with the molecular formula C16H12FNO2 and a molecular weight of 269.28 g/mol . It is known for its applications in various scientific fields, particularly in the study of liquid crystalline materials . This compound is characterized by its white to almost white powder or crystalline form and has a melting point of approximately 77-81°C .
作用机制
Target of Action
Currently, there is no documented information regarding the specific biological targets of 4-Cyano-3-fluorophenyl 4-ethylbenzoate. .
Biochemical Pathways
The degradation of this compound under UV photolysis follows first-order kinetics . The compound gradually degrades into smaller molecular compounds through the attack of reactive oxygen species, hydroxylation, and C–O/C-F bond cleavage, releasing fluorine ions .
Result of Action
The degradation of this compound results in the formation of smaller molecular compounds and the release of fluorine ions . Acute toxicity tests with Daphnia magna have revealed significant acute toxicity of the compound, emphasizing the potential high risk of FLCMs in aquatic ecosystems if inadvertently discharged .
Action Environment
The action of this compound is influenced by environmental factors such as light exposure. Its degradation under UV photolysis has been studied in aquatic environments . Interestingly, the toxicity of the compound’s photolysis reaction solutions was found to be effectively reduced .
生化分析
Biochemical Properties
4-Cyano-3-fluorophenyl 4-ethylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with reactive oxygen species, leading to hydroxylation and cleavage of carbon-oxygen and carbon-fluorine bonds . These interactions result in the gradual degradation of this compound into smaller molecular compounds, releasing fluorine ions . The compound’s interactions with enzymes such as catalase and acetylcholinesterase have been studied, revealing differences in toxicity mechanisms between the parent compound and its photolysis products .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been investigated, particularly in aquatic environments. Acute immobilization tests with Daphnia magna have shown significant acute toxicity, with lethal concentration (LC50) values ranging from 1.023 to 0.0536 micromolar over 24 to 96 hours . This compound influences cell function by affecting enzyme activities, such as catalase and acetylcholinesterase, and potentially altering cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound undergoes photolysis under ultraviolet light, following first-order kinetics . The degradation process involves the attack of reactive oxygen species, hydroxylation, and cleavage of carbon-oxygen and carbon-fluorine bonds, resulting in the formation of smaller molecular compounds and the release of fluorine ions . These molecular interactions contribute to the compound’s toxicity and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s photolysis follows first-order kinetics, with degradation products identified using liquid chromatography with mass spectrometry . Over time, the toxicity of the compound’s photolysis reaction solutions is effectively reduced, highlighting the importance of temporal factors in assessing its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Acute toxicity tests with Daphnia magna have shown that higher concentrations of the compound result in increased toxicity, with LC50 values decreasing as the concentration increases . These findings emphasize the importance of dosage in evaluating the compound’s potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with reactive oxygen species and enzymes such as catalase and acetylcholinesterase . The compound undergoes hydroxylation and cleavage of carbon-oxygen and carbon-fluorine bonds, leading to the formation of smaller molecular compounds and the release of fluorine ions . These metabolic processes contribute to the compound’s degradation and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with reactive oxygen species and enzymes, which facilitate its degradation and distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with interactions with reactive oxygen species and enzymes playing a crucial role in its subcellular distribution and impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with 4-cyano-3-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to achieve high purity levels .
化学反应分析
Types of Reactions
4-Cyano-3-fluorophenyl 4-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl esters.
科学研究应用
4-Cyano-3-fluorophenyl 4-ethylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
相似化合物的比较
Similar Compounds
- 4-Cyanophenyl 4-ethylbenzoate
- 4-Cyano-3,5-difluorophenyl 4-ethylbenzoate
- 4-Cyano-3-fluorophenyl 4-methylbenzoate
Uniqueness
4-Cyano-3-fluorophenyl 4-ethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMJQJMSJCJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545759 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86776-50-3 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) enhance the anticorrosion properties of the recycled thermoplastic polyester elastomer (TPEE) coating?
A1: While the exact mechanism is not elaborated upon in the research [], the incorporation of 4CFE, a monotropic liquid crystal, into the TPEE matrix likely improves the coating's water resistance. This enhanced water resistance is crucial for corrosion protection as it hinders the penetration of corrosive agents like water and ions to the underlying metal substrate.
Q2: What is the significance of using recycled polyethylene terephthalate (r-PET) in this anticorrosion coating application?
A2: Utilizing r-PET in developing this coating offers a sustainable approach by repurposing waste material []. This aligns with the growing emphasis on environmentally friendly practices in materials science and engineering. By incorporating r-PET, the research demonstrates a potential route for adding value to waste streams and contributing to a circular economy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


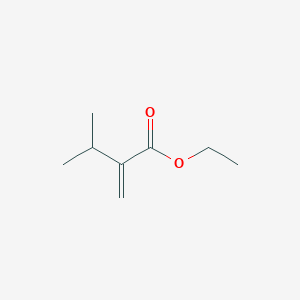
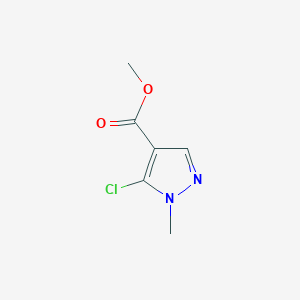
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
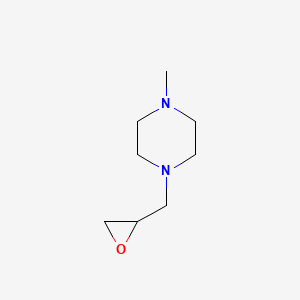

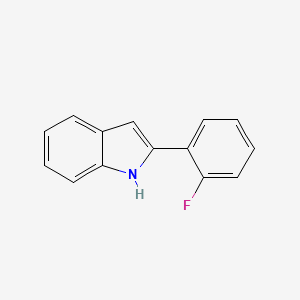

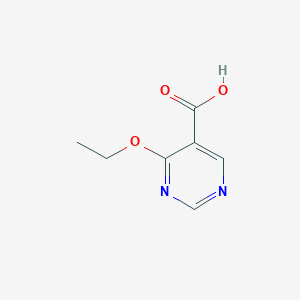


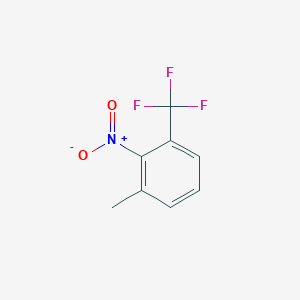
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
